molecular formula C19H16FN3O4 B11497998 2-(5-fluoro-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-(5-fluoro-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11497998
M. Wt: 369.3 g/mol
InChI Key: BQIMGGBBFAIHKW-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a nitro group, and a pyrrole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reaction: The pyrrole ring is attached to the phenyl ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-Fluoro-2-nitrophenoxy)acetate: Shares the phenoxy and nitro groups but lacks the pyrrole ring.

    Phenyl boronic acid derivatives: Similar in their use as building blocks in organic synthesis.

Uniqueness

2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrrole ring, in particular, enhances its potential as a biochemical probe and therapeutic agent.

Properties

Molecular Formula

C19H16FN3O4

Molecular Weight

369.3 g/mol

IUPAC Name

2-(5-fluoro-2-nitrophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C19H16FN3O4/c20-15-5-8-17(23(25)26)18(11-15)27-13-19(24)21-12-14-3-6-16(7-4-14)22-9-1-2-10-22/h1-11H,12-13H2,(H,21,24)

InChI Key

BQIMGGBBFAIHKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)COC3=C(C=CC(=C3)F)[N+](=O)[O-]

Origin of Product

United States

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